

An In-depth Technical Guide to the BDC2.5 Mimotope 1040-31

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Compound of Interest

Compound Name: BDC2.5 mimotope 1040-31

Cat. No.: B14003800

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Core Summary

The **BDC2.5 mimotope 1040-31** is a synthetic decapeptide with the amino acid sequence Tyr-Val-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu (YVRPLWVRME).[1][2] It is a potent agonist for the BDC2.5 T-cell receptor (TCR), which is characteristic of a diabetogenic CD4+ T-cell clone isolated from a non-obese diabetic (NOD) mouse model of type 1 diabetes.[3][4] This mimotope, also known as p31, is a valuable tool in type 1 diabetes research, used to stimulate BDC2.5 TCR transgenic T-cells to study T-cell activation, signaling pathways, and the efficacy of immunomodulatory therapies.[3][4]

Physicochemical Properties

Property	Value	Reference
Amino Acid Sequence	YVRPLWVRME	[1][2]
Molecular Formula	C63H97N17O14S	[1][2]
Molecular Weight	~1348.7 Da	[1][2]
Purity (by HPLC)	≥95%	[2]

Quantitative Data

T-Cell Activation and Proliferation

The potency of **BDC2.5 mimotope 1040-31** in stimulating BDC2.5 T-cells has been quantified in various studies. The half-maximal effective concentration (EC50) for T-cell proliferation is a key metric.

Parameter	Value	Cell Type	Assay	Reference
EC50	Not explicitly quantified, but potent stimulation observed at 0.1 µg/mL	BDC2.5 splenocytes	[3H]thymidine incorporation	[5]
EC50	Not explicitly quantified, but significant proliferation induced at concentrations as low as 10-100 nM	BDC2.5 CD4+ T-cells	Not specified	

Cytokine Production

Stimulation of BDC2.5 T-cells with the 1040-31 mimotope induces the production of a range of cytokines. The cytokine profile can provide insights into the nature of the T-cell response (e.g., pro-inflammatory vs. regulatory).

Cytokine	Observation	Cell Type	Experimental Context	Reference
IFN- γ	Significantly increased production	BDC2.5 CD4+ T-cells	Co-culture with GM/DCs	[6]
IL-10	Increased production	BDC2.5 T-cells	Not specified	[7]
IL-17	Increased production	Splenic and pLN T-cells from immunized mice	Post-immunization with mimotope	[7]
TGF- β	Increased production	Splenic and pLN T-cells from immunized mice	Not specified	[7]

Experimental Protocols

T-Cell Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is a composite based on methodologies described in the literature for measuring T-cell proliferation in response to stimulation with the **BDC2.5 mimotope 1040-31**.

1. Cell Preparation:

- Isolate splenocytes from BDC2.5 TCR transgenic mice.
- Prepare a single-cell suspension.

2. Assay Setup:

- Plate 2×10^5 BDC2.5 splenocytes per well in a 96-well flat-bottom plate.
- Add the **BDC2.5 mimotope 1040-31** at a final concentration of 500 ng/mL.
- Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

3. Proliferation Measurement:

- During the final 18 hours of culture, add 1 μCi of [methyl- ^3H]thymidine to each well.
- Harvest the cells onto glass fiber filters.
- Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the degree of T-cell proliferation.[\[8\]](#)

Cytokine Production Analysis (ELISA)

This protocol outlines the general steps for measuring cytokine levels in the supernatant of BDC2.5 T-cell cultures stimulated with the 1040-31 mimotope.

1. Cell Culture and Supernatant Collection:

- Culture BDC2.5 T-cells with antigen-presenting cells (APCs) and the 1040-31 mimotope (e.g., 0.5 $\mu\text{g/mL}$) for 48 hours.
- Centrifuge the culture plates and collect the supernatant.

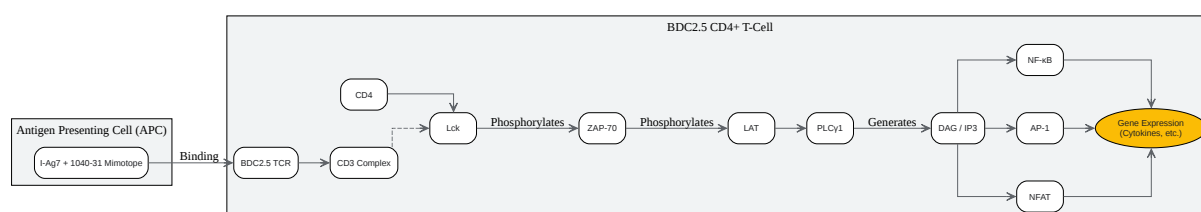
2. ELISA Procedure (General):

- Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN- γ) overnight at 4°C.
- Wash the plate and block non-specific binding sites.
- Add diluted cell culture supernatants and standards to the wells and incubate.
- Wash the plate and add a biotinylated detection antibody specific for the cytokine.
- Incubate, wash, and then add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).
- After a final wash, add a substrate solution to develop the color.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the cytokine concentration in the samples based on the standard curve.[\[6\]](#)[\[9\]](#)

Signaling Pathways and Experimental Workflows

BDC2.5 T-Cell Activation by Mimotope 1040-31

The engagement of the BDC2.5 TCR by the 1040-31 mimotope presented on an MHC class II molecule (I-Ag7) on an APC initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.

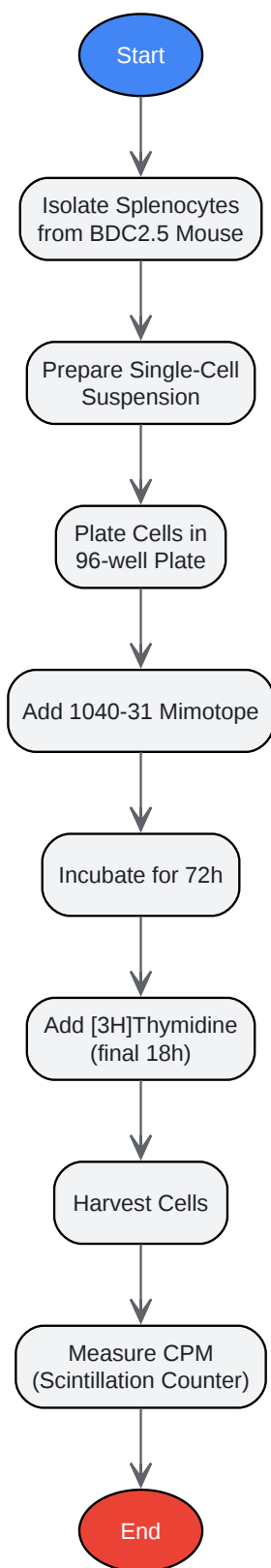


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Caption: BDC2.5 TCR signaling cascade upon engagement with the 1040-31 mimotope.

Experimental Workflow for T-Cell Proliferation Assay

The following diagram illustrates the typical workflow for assessing BDC2.5 T-cell proliferation in response to the 1040-31 mimotope.



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Caption: Workflow for a $[3\text{H}]$ thymidine-based BDC2.5 T-cell proliferation assay.

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